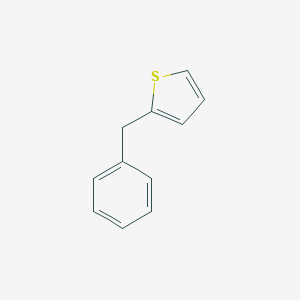
2-Benzylthiophene
Cat. No. B088541
Key on ui cas rn:
13132-15-5
M. Wt: 174.26 g/mol
InChI Key: VPGIYLLXBOUILV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07786132B2
Procedure details


A solution of 7.8 g (52 mmol) of NaI and 5 mL (43 mmol) of benzyl chloride in THF was heated at reflux for 2 h to form benzyl iodide in situ and then the reaction was cooled to rt. In a separate flask, 37 mg (0.87 mmol) of LiCl and 58 mg (0.43 mmol) of copper(II) chloride were dissolved in 5 mL of THF and stirred at rt for 5 min to form Li2CuCl4 in situ. The benzyl iodide reaction flask was fitted with an addition funnel and 3 mL (3 mmol) of a 1 M solution of 2-thienylmagnesium bromide in THF was added dropwise, followed by addition of the Li2CuCl4 solution, and then the remaining 2-thienylmagnesium bromide solution (49 mL, 49 mmol) was added at such a rate as to maintain the reaction temperature <40° C. and the reaction solution was stirred for 2 h at rt. The THF was removed in vacuo, and the residue was partitioned between 250 mL of Et2O and 150 mL of NH4Cl and separated. The organic layer was treated with 15 mL of piperidine and stirred for 18 h, then washed twice with 10% (w/v) aqueous HCl, filtered, concentrated and the dark red residue was purified by flash chromatography eluting with neat hexane to yield the title compound. GC-MS (M)+ 174.

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
2-thienylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


[Compound]
Name
Li2CuCl4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Name
2-thienylmagnesium bromide
Quantity
49 mL
Type
reactant
Reaction Step Four

Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1](I)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[S:9]1[CH:13]=[CH:12][CH:11]=[C:10]1[Mg]Br>C1COCC1>[CH2:1]([C:10]1[S:9][CH:13]=[CH:12][CH:11]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)I
|
Step Two
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
2-thienylmagnesium bromide
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
[Compound]
|
Name
|
Li2CuCl4
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
2-thienylmagnesium bromide
|
|
Quantity
|
49 mL
|
|
Type
|
reactant
|
|
Smiles
|
S1C(=CC=C1)[Mg]Br
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was stirred for 2 h at rt
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was fitted with an addition funnel
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain the reaction temperature <40° C.
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The THF was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between 250 mL of Et2O and 150 mL of NH4Cl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The organic layer was treated with 15 mL of piperidine
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 18 h
|
|
Duration
|
18 h
|
WASH
|
Type
|
WASH
|
|
Details
|
washed twice with 10% (w/v) aqueous HCl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the dark red residue was purified by flash chromatography
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with neat hexane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
